molecular formula C11H15ClFNO B2557125 3-(3-Fluorobenzyl)pyrrolidin-3-ol hydrochloride CAS No. 1246635-87-9

3-(3-Fluorobenzyl)pyrrolidin-3-ol hydrochloride

Cat. No. B2557125
CAS RN: 1246635-87-9
M. Wt: 231.7
InChI Key: AAPFBOPBCVVIAB-UHFFFAOYSA-N
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Description

“3-(3-Fluorobenzyl)pyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1246635-87-9 . It has a molecular weight of 231.7 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14FNO.ClH/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11;/h1-3,6,13-14H,4-5,7-8H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Characterization of New Heterocyclic Molecules

A significant application of 3-(3-Fluorobenzyl)pyrrolidin-3-ol hydrochloride is in the synthesis of new heterocyclic molecules. For instance, research demonstrated the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a molecule derived from a similar structure, showcasing its utility in creating new compounds with potential applications in materials science and pharmacology (Murthy et al., 2017). The study highlighted the molecule's stability, charge transfer, and nonlinear optical properties, indicating its potential in electronic and photonic applications.

Investigation of Molecular Stability and Reactivity

Another critical application is the investigation of molecular stability and reactivity. Through detailed reactive properties studies, including calculations of average local ionization energies (ALIE) and Fukui functions, researchers have been able to elucidate the stability and sensitivity of molecules to various chemical reactions. This application is crucial in developing new compounds with tailored properties for specific applications, such as drug development and materials engineering.

Development of New Anticancer Drugs

The compound has also been explored as a precursor in the development of new anticancer drugs. Studies on molecules structurally related to this compound have shown potential in forming stable complexes with biological targets, such as human alpha9 nicotinic acetylcholine receptor antagonists, indicating a pathway for developing novel anticancer agents (Murthy et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11;/h1-3,6,13-14H,4-5,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPFBOPBCVVIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC2=CC(=CC=C2)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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